N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide
Description
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Properties
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1-methylimidazol-2-yl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5OS2/c1-10(22-15-16-8-9-20(15)2)12(21)17-14-19-18-13(23-14)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJTUTFTHBEDTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)C2CCCCC2)SC3=NC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors under specific conditions, such as using thiosemicarbazide and carboxylic acids.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through alkylation or acylation reactions.
Formation of the Imidazole Derivative: The imidazole ring can be synthesized separately and then attached to the thiadiazole ring through a sulfanyl linkage.
Final Coupling: The final step involves coupling the imidazole-thiadiazole intermediate with the propanamide moiety under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide
Uniqueness
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide is unique due to the presence of the cyclohexyl group, which may impart different physicochemical properties and biological activities compared to similar compounds. This uniqueness can be explored in terms of its binding affinity, selectivity, and overall efficacy in various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
